
Dimethyl 3,3'-(acridine-2,7-diyl)dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is a chemical compound with the molecular formula C29H21NO4 and a molecular weight of 447.48 g/mol It is characterized by its acridine core structure, which is a tricyclic aromatic system, and two benzoate groups attached at the 3 and 3’ positions of the acridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate typically involves the esterification of 3,3’-(acridine-2,7-diyl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, leading to the formation of substituted acridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of acridine-quinones.
Reduction: Formation of dimethyl 3,3’-(acridine-2,7-diyl)diol.
Substitution: Formation of substituted acridines with various functional groups.
Applications De Recherche Scientifique
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Studied for its potential anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Used in the development of organic electronic materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate involves its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is unique due to its dual benzoate groups, which enhance its lipophilicity and potentially improve its cellular uptake. This structural feature distinguishes it from other acridine derivatives and may contribute to its unique biological and chemical properties .
Propriétés
Formule moléculaire |
C29H21NO4 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
methyl 3-[7-(3-methoxycarbonylphenyl)acridin-2-yl]benzoate |
InChI |
InChI=1S/C29H21NO4/c1-33-28(31)22-7-3-5-18(13-22)20-9-11-26-24(15-20)17-25-16-21(10-12-27(25)30-26)19-6-4-8-23(14-19)29(32)34-2/h3-17H,1-2H3 |
Clé InChI |
ANTQUKYWCCPQEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC=C5)C(=O)OC)N=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)

![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
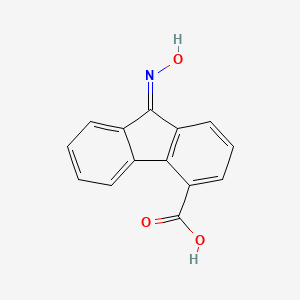
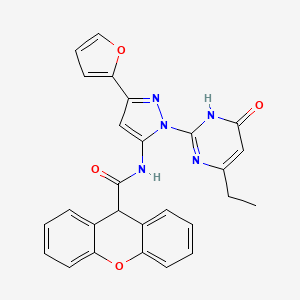
acetic acid](/img/structure/B14121453.png)
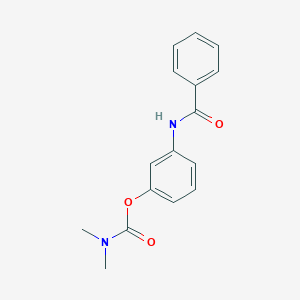
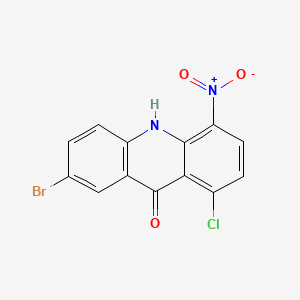
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)

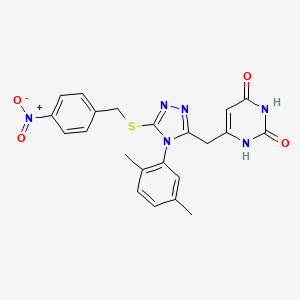
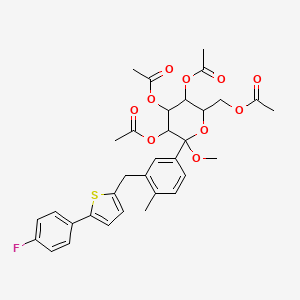
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)
